4-Chloro-N-[dichlorophosphinyl]benzamide
Description
4-Chloro-N-[dichlorophosphinyl]benzamide is a benzamide derivative featuring a 4-chloro-substituted benzoyl group and a dichlorophosphinyl moiety attached to the amide nitrogen. Benzamides are widely studied for their biological activities, including enzyme inhibition, receptor modulation, and stabilization of tumor suppressors . The dichlorophosphinyl group, a phosphorus-based substituent, may confer unique reactivity or binding characteristics compared to other derivatives.
Properties
Molecular Formula |
C7H5Cl3NO2P |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-chloro-N-dichlorophosphorylbenzamide |
InChI |
InChI=1S/C7H5Cl3NO2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H,11,12,13) |
InChI Key |
PUNCTMBLBGFLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NP(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 4-Chloro-N-[dichlorophosphinyl]benzamide with key analogs from the literature, focusing on synthesis, structural features, and biological activities.
Chlorophenyl-Substituted Benzamides
4-Chloro-N-(3-chlorophenyl)benzamide
- Synthesis : Prepared via theoretical modeling (Gaussian03) and validated against experimental XRD data.
- Structural Features : Bond lengths (e.g., C-N: 1.35 Å calculated vs. 1.34 Å experimental) and angles align with crystallographic data .
- Activity: No direct biological data reported; structural studies emphasize stability from halogen interactions.
4-Chloro-N-(4-chlorophenyl)benzamide
4-Chloro-N-(2,6-dichlorophenyl)benzamide
Table 1: Structural Comparison of Chlorophenyl-Substituted Benzamides
| Compound | Substituent | Bond Length (C-N, Å) | Key Property |
|---|---|---|---|
| 4-Chloro-N-(3-chlorophenyl) | 3-chlorophenyl | 1.35 (calc) | Halogen stabilization |
| 4-Chloro-N-(4-chlorophenyl) | 4-chlorophenyl | N/A | Pdcd4 stabilization |
| 4-Chloro-N-(2,6-dichlorophenyl) | 2,6-dichlorophenyl | N/A | Crystallographic planarity |
Sulfonamide and Hydrazine Derivatives
4-Chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A)
Hydroxyl and Nitro-Substituted Benzamides
4-Chloro-N-(hydroxymethyl)benzamide
- Synthesis : Recrystallized from toluene after reaction with hydroxymethyl groups .
- Application : Intermediate in thiazolidinedione (TZD) synthesis for antidiabetic research .
4-Chloro-N-(2-nitrophenyl)benzamide
Heterocyclic and Complex Substituents
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
- Structure: Features a sulfonylamino group; CAS 338967-01-4 .
- Application: Potential use in high-throughput pharmacological screening.
4H-1,3,5-Oxadiazine Derivatives
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